tert-Butyl 2-chloropropanoate tert-Butyl 2-chloropropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC3982346
InChI: InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3
SMILES: CC(C(=O)OC(C)(C)C)Cl
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol

tert-Butyl 2-chloropropanoate

CAS No.:

Cat. No.: VC3982346

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-chloropropanoate -

Specification

Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
IUPAC Name tert-butyl 2-chloropropanoate
Standard InChI InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3
Standard InChI Key YXYWJZNXZGYLNO-UHFFFAOYSA-N
SMILES CC(C(=O)OC(C)(C)C)Cl
Canonical SMILES CC(C(=O)OC(C)(C)C)Cl

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

tert-Butyl 2-chloropropanoate consists of a propanoate backbone with a chlorine atom at the second carbon and a tert-butyl ester group at the carbonyl position. The IUPAC name is tert-butyl 2-chloropropanoate, and its isomeric SMILES representation is CC(C(=O)OC(C)(C)C)Cl. The stereochemistry of the compound can vary depending on the synthesis route; for example, the (S)-enantiomer (CAS 55710-80-0) is synthesized using enantiomerically pure starting materials like (S)-2-chloropropanoic acid .

Table 1: Structural and Stereochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₃ClO₂
Molecular Weight164.63 g/mol
IUPAC Nametert-butyl 2-chloropropanoate
Isomeric SMILESC[C@@H](C(=O)OC(C)(C)C)Cl (S-form)
Canonical SMILESCC(C(=O)OC(C)(C)C)Cl
Optical Purity (S-enantiomer)≥95.6% ee

Synthesis and Manufacturing Methods

Esterification of 2-Chloropropanoic Acid

The primary synthesis route involves the esterification of 2-chloropropanoic acid with tert-butanol. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to accelerate the reaction. For enantiomerically pure (S)-tert-butyl 2-chloropropanoate, (S)-2-chloropropanoic acid is first synthesized via diazotization of (S)-alanine in hydrochloric acid, followed by esterification .

Reaction Scheme:

(S)-2-Chloropropanoic Acid+tert-ButanolH+(S)-tert-Butyl 2-Chloropropanoate+H2O\text{(S)-2-Chloropropanoic Acid} + \text{tert-Butanol} \xrightarrow{\text{H}^+} \text{(S)-tert-Butyl 2-Chloropropanoate} + \text{H}_2\text{O}

Table 2: Synthesis Conditions and Yields

Starting MaterialCatalystTemperatureYield (%)Optical Purity (ee)Source
(S)-2-Chloropropanoic AcidH₂SO₄Reflux64–8995.6–98.3
Racemic 2-Chloropropanoic Acidp-TsOH80°C70–85N/A

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors and molecular sieves to remove water are often employed to enhance yields.

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a boiling point of 52–53°C at 12 Torr and a density of 1.032 g/cm³ . Its low volatility and high stability under neutral conditions make it suitable for long-term storage.

Table 3: Physical Properties

PropertyValueSource
Boiling Point52–53°C (12 Torr)
Density1.032 g/cm³
Refractive Index1.420–1.425
SolubilityMiscible in organic solvents (e.g., ether, DCM)

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

  • NMR: δ 1.45 ppm (s, 9H, tert-butyl), δ 4.35 ppm (q, 1H, CHCl), δ 1.60 ppm (d, 3H, CH₃).

Reactivity and Functional Transformations

Hydrolysis and Protecting Group Utility

The tert-butyl ester group is hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield 2-chloropropanoic acid, making it a valuable protecting group in peptide synthesis.

tert-Butyl 2-ChloropropanoateHCl/dioxane2-Chloropropanoic Acid+tert-Butanol\text{tert-Butyl 2-Chloropropanoate} \xrightarrow{\text{HCl/dioxane}} \text{2-Chloropropanoic Acid} + \text{tert-Butanol}

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form derivatives like 2-aminopropanoates.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing β-amino acids and protease inhibitors. For example, it facilitates the preparation of telaprevir precursors by enabling stereocontrol at the β-carbon.

Agrochemicals

Its derivatives are employed in herbicides and fungicides, leveraging the chlorine atom’s bioactivity.

Table 4: Industrial Applications

ApplicationExample ProductRole of tert-Butyl 2-ChloropropanoateSource
PharmaceuticalsTelaprevirChiral intermediate
AgrochemicalsChlorophenoxy herbicidesBioactive scaffold

Comparison with Structural Analogs

Halogen-Substituted Variants

  • tert-Butyl 2-Bromopropanoate: Higher reactivity in SN2 reactions due to bromine’s superior leaving group ability.

  • tert-Butyl 3-Chloropropanoate: Altered regiochemistry reduces steric hindrance, increasing enzymatic susceptibility .

Table 5: Halogen Analog Comparison

CompoundBoiling Point (°C)Density (g/cm³)Reactivity (SN2)Source
tert-Butyl 2-Chloropropanoate52–53 (12 Torr)1.032Moderate
tert-Butyl 2-Bromopropanoate68–70 (15 Torr)1.198High

Recent Advances and Research Directions

Recent studies focus on enantioselective synthesis using chiral catalysts and green chemistry approaches. For instance, enzyme-mediated esterification has achieved 99% ee with reduced waste .

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